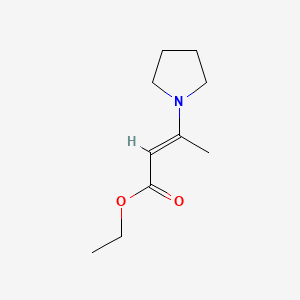
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate is an organic compound characterized by the presence of a pyrrolidine ring attached to a but-2-enoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate can be achieved through the reaction of pyrrolidine with acetoacetic acid ethyl ester. This reaction typically requires the presence of p-toluenesulfonic acid monohydrate as a catalyst and benzene as a solvent. The reaction is conducted at a temperature of 98°C for approximately 8 hours, yielding the desired product with a 75% yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or pyrrolidine derivatives.
科学的研究の応用
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 3-(pyrrolidin-1-yl)propanoate
- Ethyl 3-(pyrrolidin-1-yl)butanoate
- Ethyl 3-(pyrrolidin-1-yl)pentanoate
Uniqueness
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate is unique due to the presence of the (E)-configuration, which can influence its reactivity and interactions with biological targets. The specific arrangement of the pyrrolidine ring and the ester group also contributes to its distinct chemical and physical properties.
特性
CAS番号 |
2723-42-4 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
ethyl 3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3 |
InChIキー |
MSOQKPXSIHLODG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)N1CCCC1 |
異性体SMILES |
CCOC(=O)/C=C(\C)/N1CCCC1 |
正規SMILES |
CCOC(=O)C=C(C)N1CCCC1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


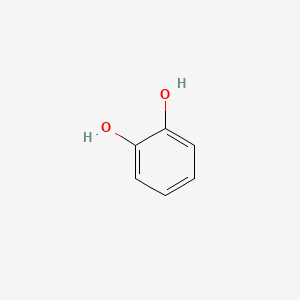
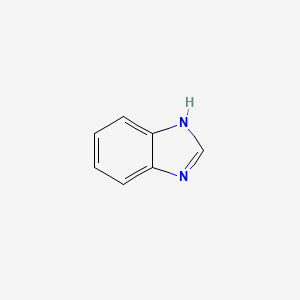

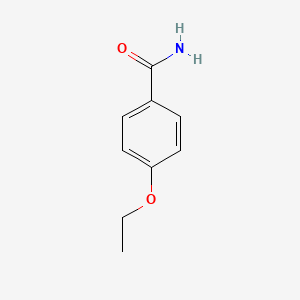
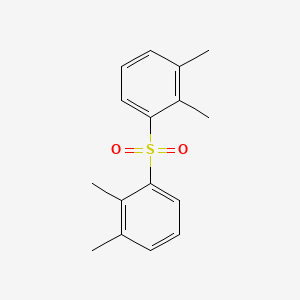
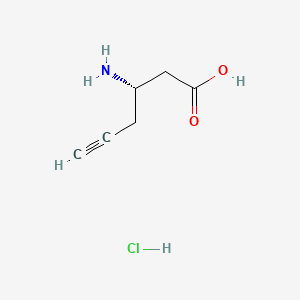
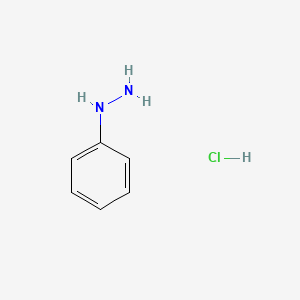
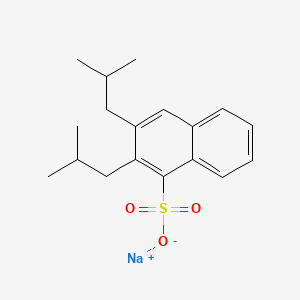

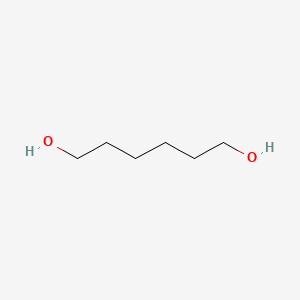
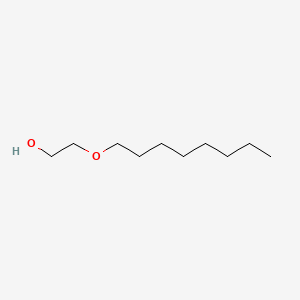
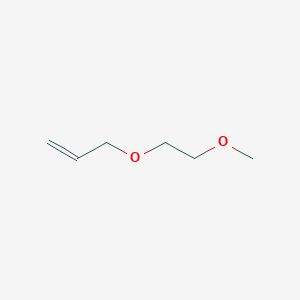
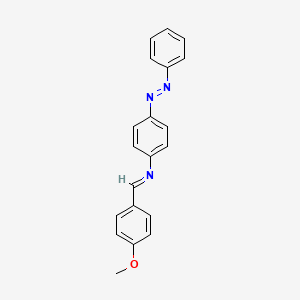
![[2-(DODECYLOXY)ETHOXY]ACETIC ACID](/img/structure/B3422927.png)
